![molecular formula C27H27N5O3 B1662208 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide CAS No. 537705-08-1](/img/structure/B1662208.png)
2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide
概要
説明
CP-724714は、ヒト上皮成長因子受容体2(erbB2/HER2)チロシンキナーゼの強力で選択的な阻害剤です。 この化合物は、特にHER2受容体を過剰発現する癌(特定の種類の乳がんなど)の治療における潜在的な治療用途について、広く研究されてきました .
準備方法
合成ルートと反応条件
CP-724714の合成には、市販の出発物質から始まる複数のステップが含まれます。 反応条件は通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法
CP-724714の工業生産は、同様の合成ルートに従いますが、大規模製造向けに最適化されています。 これには、高スループット反応器、自動化システム、および厳格な品質管理対策の使用が含まれ、規制基準との整合性とコンプライアンスが確保されます .
化学反応の分析
反応の種類
CP-724714は、次のものを含む、いくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、酸化剤によって促進されます。
還元: この反応は、水素の付加または酸素の除去を伴い、通常、還元剤を使用します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、CP-724714の酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生成する可能性があります .
科学研究アプリケーション
CP-724714は、さまざまな分野での用途について広く研究されてきました。
科学的研究の応用
Overview
2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, commonly referred to as CP 724714, is a potent selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase. It has garnered attention in cancer research due to its targeted effects on HER2-positive tumors. This article explores its scientific applications, particularly in oncology, and provides a detailed analysis of its properties, efficacy, and case studies.
Oncology
-
HER2-positive Breast Cancer Treatment
- CP 724714 has shown efficacy in inhibiting the proliferation of HER2-amplified breast cancer cell lines such as BT474 and SK-BR-3 with IC50 values of 0.25 μM and 0.95 μM , respectively .
- Clinical studies have indicated that it can reduce tumor growth in xenograft models, making it a candidate for targeted therapy in HER2-positive breast cancer .
- Combination Therapies
Preclinical Studies
Case studies have demonstrated CP 724714's effectiveness in various preclinical settings:
- In xenograft models, administration resulted in significant tumor size reduction compared to control groups.
- The compound exhibited a favorable safety profile initially; however, further studies revealed hepatotoxicity at low micromolar concentrations, leading to its discontinuation from clinical trials .
作用機序
CP-724714は、HER2受容体の自己リン酸化を選択的に阻害することで効果を発揮します。この阻害は、下流のシグナル伝達経路を阻害し、HER2過剰発現癌細胞で細胞周期停止とアポトーシスを引き起こします。 分子標的には、HER2受容体と、細胞外シグナル調節キナーゼやAktなどの関連するシグナル伝達タンパク質が含まれます .
類似の化合物との比較
類似の化合物
ラパチニブ: 同様の作用機序を持つ別のHER2チロシンキナーゼ阻害剤ですが、薬物動態特性が異なります。
トラスツズマブ: HER2受容体を標的とするモノクローナル抗体で、CP-724714と組み合わせて使用することで、治療効果が向上します.
独自性
CP-724714は、HER2受容体に対する高い選択性と、経口投与が可能な点でユニークです。 これは、特に他の治療法によく反応しないHER2陽性腫瘍を持つ患者にとって、標的とする癌療法の有望な候補です .
類似化合物との比較
Similar Compounds
Lapatinib: Another HER2 tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Trastuzumab: A monoclonal antibody targeting the HER2 receptor, used in combination with CP-724714 for enhanced therapeutic effects.
Uniqueness
CP-724714 is unique in its high selectivity for the HER2 receptor and its ability to be administered orally. This makes it a promising candidate for targeted cancer therapy, particularly for patients with HER2-positive tumors who may not respond well to other treatments .
生物活性
2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide, commonly referred to as CP 724,714, is a synthetic compound primarily recognized for its potent biological activity as a selective inhibitor of the HER2/ErbB2 receptor. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H27N5O3
- Molecular Weight : 469.54 g/mol
- CAS Number : 383432-38-0
- IC50 Value : 10 nM for HER2/ErbB2 inhibition
CP 724,714 functions as a tyrosine kinase inhibitor , specifically targeting the HER2 receptor, which is overexpressed in several types of cancer, particularly breast cancer. The compound exhibits significant selectivity against other receptors such as EGFR and PDGFR, making it a valuable candidate in targeted cancer therapy. The inhibition of HER2 leads to reduced cell proliferation and induction of apoptosis in HER2-positive cancer cells.
Antitumor Effects
CP 724,714 has demonstrated notable antitumor activity in various preclinical studies:
- Cell Proliferation Inhibition :
- Xenograft Models :
Safety and Toxicity
Despite its promising antitumor effects, CP 724,714 was discontinued from clinical trials due to hepatotoxicity observed at low micromolar concentrations. The compound's ability to inhibit hepatic efflux transporters raised concerns regarding its safety profile .
Comparative Analysis of Biological Activity
Compound Name | Target | IC50 (nM) | Selectivity | Notes |
---|---|---|---|---|
CP 724,714 | HER2/ErbB2 | 10 | High | Potent antitumor activity; hepatotoxicity observed |
Other Tyrosine Kinase Inhibitors | Various | Varies | Varies | Generally lower selectivity for HER2 |
Study on Breast Cancer Treatment
A study published in Clinical Cancer Research evaluated the efficacy of CP 724,714 in patients with HER2-positive breast cancer. Results indicated that while the compound effectively reduced tumor size in some patients, adverse liver effects necessitated careful monitoring and ultimately limited its use .
Preclinical Trials
In preclinical trials involving mouse models with human breast cancer xenografts, CP 724,714 showed a dose-dependent reduction in tumor volume compared to control groups. These findings support the compound's potential as a targeted therapy for HER2-positive malignancies .
特性
IUPAC Name |
2-methoxy-N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVZBTWPGQVVLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501108000 | |
Record name | 2-Methoxy-N-[3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501108000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537705-08-1 | |
Record name | 2-Methoxy-N-[3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537705-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-[3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501108000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。